methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system, a pyridine moiety, and a sulfamoyl group
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Thiophene derivatives have been known to cause various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Pyridine Ring Functionalization: The pyridine moiety is synthesized separately, often through a series of condensation reactions involving pyridine derivatives.
Coupling Reactions: The thiophene and pyridine rings are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Esterification: Finally, the carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions, acid catalysts for esterification.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfamoyl derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties are leveraged to create materials with specific electrical characteristics.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Shares a similar thiophene-pyridine structure but lacks the sulfamoyl group.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Pyridine-sulfonamide compounds: Compounds with similar sulfamoyl groups attached to pyridine rings.
Uniqueness
Methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a pyridine moiety, and a sulfamoyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S3/c1-22-16(19)15-14(3-5-24-15)25(20,21)18-8-11-6-13(9-17-7-11)12-2-4-23-10-12/h2-7,9-10,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOLQDIXMVPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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